(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
CAS No.: 1285531-34-1
Cat. No.: VC7630498
Molecular Formula: C19H18N4O2
Molecular Weight: 334.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1285531-34-1 |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.379 |
| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
| Standard InChI Key | XFFWHWDUDDYZHK-UDWIEESQSA-N |
| SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
Introduction
Chemical Synthesis and Reaction Mechanisms
The synthesis of (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves a condensation reaction between 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction is typically conducted in ethanol with glacial acetic acid as a catalyst, followed by refluxing for 2–4 hours . The product precipitates upon cooling and is purified via recrystallization from dimethylformamide (DMF) or ethanol, yielding a crystalline solid with a melting point of 276–278°C .
Key Reaction Steps:
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Formation of Hydrazone Bond: The aldehyde group of 4-methoxybenzaldehyde reacts with the hydrazide group of the pyrazole derivative, eliminating water to form the (E)-configured imine bond.
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Stereochemical Control: The reaction favors the (E)-isomer due to steric hindrance between the methoxybenzylidene group and the pyrazole ring .
Structural and Spectroscopic Characterization
Molecular Formula and Weight
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Molecular Formula: C₁₉H₁₈N₄O₂
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Molecular Weight: 334.379 g/mol.
Spectroscopic Data
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FT-IR (cm⁻¹):
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¹H NMR (DMSO-d₆, 300 MHz):
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ESI-MS: m/z 335.14 [M+H]⁺.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 and unit cell parameters:
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a = 10.9734(4) Å, b = 11.8835(5) Å, c = 13.0996(5) Å,
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α = 78.581(2)°, β = 78.542(1)°, γ = 83.725(2)°,
The asymmetric unit contains two independent molecules stabilized by intramolecular N–H···O hydrogen bonds and π-π stacking interactions between phenyl rings (centroid-centroid distance: 4.17 Å) .
Reactivity and Functional Group Transformations
The compound undergoes characteristic reactions of hydrazones and pyrazoles:
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Acid/Base Hydrolysis: The hydrazone bond cleaves under strong acidic or basic conditions, yielding 4-methoxybenzaldehyde and the parent carbohydrazide.
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Coordination Chemistry: The pyrazole nitrogen and hydrazone carbonyl can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal properties .
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Electrophilic Substitution: The methoxy and phenyl groups direct electrophilic attacks to the para and ortho positions, respectively .
Comparative Analysis with Structural Analogues
The additional methoxy group in the analogue enhances polarity and hydrogen-bonding capacity, potentially improving solubility and target binding .
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